

Mass Spectrometry Fragmentation Patterns of Diazepan-2-ones: A Comparative Technical Guide

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Compound of Interest

Compound Name:	3-(Propan-2-yl)-1,4-diazepan-2-one
CAS No.:	1516979-48-8
Cat. No.:	B2917426

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Executive Summary The 1,4-diazepan-2-one scaffold, particularly within the 1,4-benzodiazepin-2-one subclass, represents a privileged structure in medicinal chemistry, serving as the core for anxiolytics, anticonvulsants, and novel kinase inhibitors. Accurate structural elucidation of these seven-membered lactams requires a nuanced understanding of their gas-phase dissociation behavior. This guide provides a definitive analysis of their electrospray ionization (ESI) fragmentation patterns, distinguishing them from structural isomers (1,5-benzodiazepines) and ring-contracted analogs (piperazinones).

Introduction: The Diazepan-2-one Scaffold in Mass Spectrometry

The diazepan-2-one core consists of a seven-membered ring containing two nitrogen atoms and a ketone functionality. In drug development, this is most frequently encountered as the 1,4-benzodiazepin-2-one system (e.g., Diazepam, Nordazepam).

From a mass spectrometry perspective, these molecules are highly responsive to Electrospray Ionization (ESI) in positive mode (

) due to the basicity of the imine nitrogen (N4) and the amide functionality. Unlike electron impact (EI) ionization, which induces extensive non-specific fragmentation, ESI-MS/MS yields controlled, structurally diagnostic product ions essential for metabolite identification and impurity profiling.

Core Structural Challenges

- **Ring Stability:** The seven-membered ring is kinetically stable but thermodynamically prone to contraction under collision-induced dissociation (CID).
- **Isomeric Differentiation:** Distinguishing 1,4-diazepan-2-ones from 1,5-diazepan-2-ones or quinazolinones relies heavily on specific ring-opening pathways that are not immediately obvious in full-scan MS.

Comparative Analysis: Diazepan-2-ones vs. Alternatives

To validate the identity of a diazepan-2-one, one must compare its behavior against common structural analogs. The following table contrasts the fragmentation signatures of the target scaffold against its primary "competitors" in synthesis and metabolism.

Table 1: Comparative Fragmentation Signatures

Feature	1,4-Benzodiazepin-2-ones (Target)	1,5-Benzodiazepin-2-ones (Isomer)	Piperazinones (Ring-Contracted)
Primary Neutral Loss	CO (28 Da) followed by ring contraction.	Ethyl formate / Glyoxal fragments.	Ketene (42 Da) or internal ring cleavage.
Ring Cleavage Site	C2-N1 and C3-C4 bonds.	N1-C2 and C3-C4 bonds.	Cross-ring cleavage (C-C and C-N).
Diagnostic Ion	[M+H-CO] ⁺ (Ring contraction to quinazoline).	m/z 119 (Benzimidazole derivative).	m/z 70/56 (Immonium ions).
Low Mass Region	Benzonitrile cation (m/z 103/104).	Benzenoid fragments. [1]	Alkyl-amine fragments.
Collision Energy (CE)	Moderate (20-35 eV).	Low to Moderate (15-30 eV).	High (>35 eV) due to ring stability.

Analyst Insight: The presence of an intense

peak is the hallmark of the 1,4-diazepan-2-one system. If you observe a loss of 42 Da (ketene) instead, suspect a piperazinone or an acyclic impurity.

Fragmentation Mechanisms and Pathways[2][3][4][5]

The fragmentation of protonated 1,4-diazepan-2-ones follows a distinct, stepwise degradation pathway governed by the stability of the resulting carbocations.

Pathway A: The Ring Contraction (Primary)

The most abundant pathway involves the elimination of carbon monoxide (CO) from the lactam carbonyl.

- Protonation: Occurs preferentially at N4 (imine).
- Ring Opening: The C2-N1 bond cleaves.
- Elimination: CO is expelled (neutral loss of 28 Da).
- Recyclization: The resulting ion contracts to form a stable 6-membered quinazoline-like cation.

Pathway B: The Nitrile Elimination (Secondary)

Following the loss of CO, the contracted ring often undergoes further fragmentation:

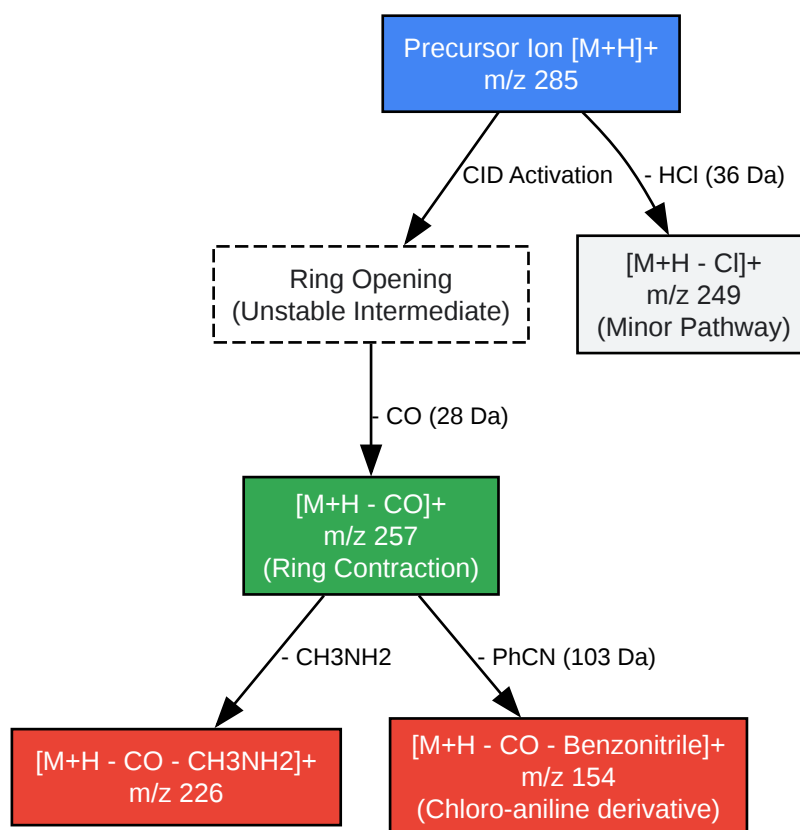
- Loss of Benzonitrile: The quinazoline intermediate expels a nitrile species (often benzonitrile in phenyl-substituted derivatives), yielding a characteristic ion at m/z 154 (for chloro-substituted analogs).
- Loss of HCN/ACN: In alkyl-substituted diazepamones, losses of hydrogen cyanide (27 Da) or acetonitrile (41 Da) are common.

Pathway C: Substituent-Specific Losses

- Halogens: Chloro-derivatives show a distinct loss of radical Cl or HCl, though this is less favorable than CO loss in ESI.
- N-Oxides: If the molecule is an N-oxide metabolite, a sharp loss of 16 Da (Oxygen) or 17 Da (OH radical) precedes all other fragmentation.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree and fragmentation pathway for a generic 7-chloro-1-methyl-5-phenyl-1,4-diazepam-2-one (Diazepam analog).



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Figure 1: Stepwise fragmentation tree for a standard 1,4-benzodiazepin-2-one under ESI-MS/MS conditions.

Experimental Protocol: Validated Workflow

To replicate these patterns for structural confirmation, use the following protocol. This workflow is optimized for Triple Quadrupole (QqQ) or Q-TOF instruments.

Step 1: Sample Preparation

- Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.
- Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or 100 ng/mL for LC-MS injection.
- Rationale: Formic acid ensures complete protonation of the N4 nitrogen, maximizing sensitivity in positive mode [1].

Step 2: LC-MS Conditions

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes. Diazepan-2-ones are typically lipophilic and elute mid-gradient.

Step 3: MS/MS Parameters (Source-Dependent)

- Ionization: ESI Positive (+)[2]
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V (Keep moderate to prevent in-source fragmentation of the labile lactam ring).
- Collision Energy (CE):
 - Screening: Apply a ramp (10–50 eV) to capture both the parent and deep fragments.
 - Quantification: 25 eV is optimal for the $[M+H-CO]^+$ transition.
 - Structural ID: 40 eV is required to generate the lower mass diagnostic ions (m/z 154).

Data Summary: Characteristic Ions

The following table summarizes the specific ions expected for a generic 1,4-benzodiazepin-2-one core.

Fragment Type	m/z (Generic)	Origin / Mechanism
Precursor	$[M+H]^+$	Protonated molecule.
Primary Fragment	$[M+H - 28]^+$	Loss of Carbon Monoxide (CO). Ring contraction to quinazoline.
Secondary Fragment	$[M+H - 28 - 17]^+$	Loss of Ammonia (NH ₃) or amine substituent from the contracted ring.
Deep Fragment	$[M+H - 28 - 103]^+$	Loss of Benzonitrile (PhCN). Leaves the halogenated aniline core.
Ring Cleavage	m/z 228	Specific ring opening with loss of substituent (e.g., -CH ₃ NCO) [2].[3]

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